Guanidine, N-nitro-N'-(phenylmethyl)-
Description
Contextualization within the Guanidine (B92328) Class of Organic Compounds
Guanidine, with the formula HN=C(NH₂)₂, is a nitrogen-rich organic compound first prepared by Adolph Strecker in 1861. at.ua It is the parent compound of a broad class of substances known as guanidines, which are characterized by the central carbon atom bonded to three nitrogen atoms. This arrangement imparts a high degree of basicity to the molecule, as the positive charge of the protonated form, the guanidinium (B1211019) ion, is effectively delocalized across the three nitrogen atoms through resonance. This inherent basicity is a defining feature of the guanidine class. Guanidine and its derivatives are found in various natural products and have been utilized in diverse applications, from protein denaturation in laboratory research to the synthesis of other organic compounds. at.uaacs.org
N-Nitrated Guanidines as a Distinct Chemical Scaffold
The introduction of a nitro group (-NO₂) onto the guanidine core, as seen in N-nitro-N'-(phenylmethyl)guanidine, creates a distinct chemical scaffold known as a nitroguanidine (B56551). The parent compound, nitroguanidine, has been the subject of considerable study. at.uawikipedia.org The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the guanidine moiety. This substitution pattern leads to a unique combination of features, including altered basicity compared to the parent guanidine and the potential for energetic properties, as famously demonstrated by nitroguanidine's use in propellants. wikipedia.orgnih.gov Structural studies, including NMR spectroscopy and X-ray diffraction, have confirmed that nitroguanidine predominantly exists in the nitroimine tautomeric form. wikipedia.org This structural preference is a key aspect of the N-nitrated guanidine scaffold.
Significance of the Phenylmethyl Moiety in Chemical Design
The presence of a phenylmethyl group, commonly known as a benzyl (B1604629) group, is a well-established strategy in chemical and medicinal chemistry design. The introduction of this moiety can significantly impact a molecule's properties. The phenyl ring can engage in various intermolecular interactions, such as pi-stacking, which can influence how the molecule interacts with biological targets or other molecules. Furthermore, the benzyl group can affect the lipophilicity of the compound, which in turn can influence its solubility and permeability characteristics. While specific research on how the phenylmethyl group influences the properties of N-nitro-N'-(phenylmethyl)guanidine is limited, in the broader context of guanidine derivatives, benzyl substitution has been explored in the development of compounds with a range of biological activities. nih.gov For example, studies on other benzyl guanidine derivatives have investigated their potential as antimicrobial agents. nih.gov
Data on Guanidine Derivatives
To provide a comparative context, the following tables present computed data for N-nitro-N'-(phenylmethyl)guanidine and experimental data for the parent compound, nitroguanidine.
Table 1: Computed Physicochemical Properties of N-nitro-N'-(phenylmethyl)guanidine Data sourced from PubChem. nih.gov
| Property | Value |
| Molecular Formula | C₈H₁₀N₄O₂ |
| Molecular Weight | 194.19 g/mol |
| XLogP3-AA | 0.9 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
| Exact Mass | 194.08037557 |
| Monoisotopic Mass | 194.08037557 |
| Topological Polar Surface Area | 96.2 Ų |
| Heavy Atom Count | 14 |
| Complexity | 218 |
Table 2: Experimental Properties of Nitroguanidine Data sourced from various references. wikipedia.orgchemeo.comsciencemadness.org
| Property | Value |
| Molecular Formula | CH₄N₄O₂ |
| Molecular Weight | 104.07 g/mol |
| Appearance | Colorless crystalline solid |
| Melting Point | 257 °C (decomposes) |
| Solubility in Water (25 °C) | 3.45 g/kg |
| Density | 1.77 g/cm³ |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-1-nitroguanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c9-8(11-12(13)14)10-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCBIXJPHUFQOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(N)N[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202497 | |
| Record name | Guanidine, N-nitro-N'-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202497 | |
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Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5415-72-5 | |
| Record name | N-Nitro-N′-(phenylmethyl)guanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5415-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Guanidine, N-nitro-N'-(phenylmethyl)- | |
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| Record name | Guanidine, 1-benzyl-3-nitro- | |
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| Record name | Guanidine, N-nitro-N'-(phenylmethyl)- | |
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| Record name | Guanidine, N-nitro-N'-(phenylmethyl) | |
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Advanced Synthetic Strategies for N Nitro N Phenylmethyl Guanidine and Analogues
Direct Nitration Methodologies for Guanidine (B92328) Precursors
The direct nitration of guanidine and its derivatives is a primary strategy for the synthesis of nitroguanidines. This approach involves the introduction of a nitro group onto the guanidine backbone under various conditions.
Nitration of Guanidine Salts (e.g., Guanidinium (B1211019) Nitrate)
The nitration of guanidine salts, such as guanidine nitrate (B79036) and guanidine sulfate (B86663), is a well-established method for producing nitroguanidine (B56551). The most common procedure involves the dehydration of guanidine nitrate using concentrated sulfuric acid. orgsyn.orgalpenfalke.com In this process, guanidine nitrate is carefully added to cooled, concentrated sulfuric acid, with the temperature maintained below 20°C to control the exothermic reaction. orgsyn.org The resulting mixture is then allowed to stand until it becomes homogeneous, after which the nitroguanidine is precipitated by pouring the solution into a large volume of ice and water. orgsyn.org Yields for this batch process are typically in the range of 73-75%, though yields as high as 85-90% have been reported with pure guanidine nitrate. orgsyn.org
Guanidine sulfate can also be used as a starting material. This method involves the hydrolysis of dicyandiamide (B1669379) with sulfuric acid to form guanidine sulfate, which is then nitrated in situ with mixed acids. at.ua While this approach can achieve yields of up to 90%, it requires careful control of the water content and nitration temperature. at.ua The nitration of guanidine thiocyanate (B1210189) has also been explored, but it tends to yield products contaminated with sulfur compounds and generally results in poorer yields. orgsyn.org
Nitration of Pre-substituted Guanidines
The synthesis of N-substituted nitroguanidines can be achieved through the nitration of pre-substituted guanidine salts. This method allows for the introduction of various functional groups onto the guanidine scaffold prior to nitration. For instance, alkyl- and benzyl-guanidine nitrates have been prepared by reacting the corresponding amine nitrates with calcium cyanamide (B42294) or dicyandiamide. cdnsciencepub.com These substituted guanidine nitrates can then be nitrated using concentrated sulfuric acid to yield the corresponding 1-substituted-2-nitroguanidines. cdnsciencepub.com
The direct nitration of symmetrically substituted guanidines, such as sym-tetraethylguanidine, has also been demonstrated. In this case, nitration occurs on the imino nitrogen in a nitric acid-sulfuric acid system, affording sym-tetraethylnitroguanidine in a 61% yield. cdnsciencepub.com This reaction confirms the feasibility of directly nitrating a ketimino group within the guanidine structure. cdnsciencepub.com
The following table summarizes the synthesis of various substituted guanidine nitrates and their subsequent nitration products.
| Alkyl Substituent | Guanidine Nitrate M.p. (°C) | 1-Alkyl-2-nitroguanidine M.p. (°C) |
| Ethyl | 108-109 | 146-147 |
| Propyl | 93-94 | 114-115 |
| Benzyl (B1604629) | 164-165 | 182.5-183.5 |
Data sourced from Canadian Journal of Chemistry. cdnsciencepub.com
Continuous Process Developments in Nitroguanidine Synthesis
To improve safety, efficiency, and scalability, continuous process methodologies for nitroguanidine synthesis have been developed. These methods offer precise control over reaction parameters and reduce the risks associated with batch processing of energetic materials. One such development involves the use of continuous flow microchannel reactors. google.com In this system, a sulfuric acid solution of guanidine sulfate and nitric acid are continuously fed into the reactor, where they are preheated, mixed, and reacted to produce nitroguanidine. google.com This process significantly reduces the reaction time to a matter of seconds to minutes and allows for high-yield (90-93%) continuous production. google.com
Another continuous process involves feeding sulfuric acid (93.2-98%) and guanidine nitrate into a circulating system containing a sulfuric acid solution of guanidine nitrate at a controlled temperature of approximately 1.7°C (35°F). at.ua A portion of the reaction mixture is continuously withdrawn and diluted to precipitate the nitroguanidine, achieving yields as high as 92%. alpenfalke.comat.ua The development of a small-scale pilot plant for the continuous nitration of guanidine nitrate using oleum (B3057394) has also been reported, with yields of 93% being achieved. dtic.mil These continuous methods represent a significant advancement in the safe and efficient industrial-scale production of nitroguanidine.
Influence of Reaction Conditions: Temperature, Acid Concentration, and Time
The yield and purity of nitroguanidine are highly dependent on the reaction conditions, including temperature, acid concentration, and reaction time.
Temperature: The nitration of guanidine nitrate in sulfuric acid is typically carried out at low temperatures, often below 20°C, and sometimes even below 0°C, to control the exothermicity of the reaction and minimize side reactions. orgsyn.orgat.ua However, a patented process describes the dehydration of guanidine nitrate using 82-85% sulfuric acid at temperatures between 40°C and 80°C. nih.gov In continuous flow processes, reaction temperatures can be precisely controlled, with some methods operating at around 43-47°C. patsnap.com
Time: In traditional batch processes, the reaction time can be lengthy, with the dissolution of guanidine nitrate in sulfuric acid taking up to 15-20 hours in some cases. orgsyn.org However, by optimizing the acid ratio and temperature, the reaction time can be reduced to 30-60 minutes. at.ua Continuous flow reactors have dramatically shortened reaction times to the order of seconds to minutes. google.com
The following table highlights the impact of different reaction conditions on nitroguanidine synthesis.
| Method | Starting Material | Reagents | Temperature (°C) | Time | Yield (%) |
| Batch | Guanidine Nitrate | Conc. H₂SO₄ | < 20 | 15-20 hours | 73-75 |
| Batch (Optimized) | Guanidine Nitrate | Conc. H₂SO₄ (3:1 ratio) | < 0 | 30-60 min | 92 |
| Continuous Flow | Guanidine Sulfate | H₂SO₄, HNO₃ | - | seconds to minutes | 90-93 |
| Continuous Flow | Guanidine Nitrate | H₂SO₄ | ~1.7 | Continuous | 92 |
Data compiled from various sources. orgsyn.orgat.uagoogle.com
Amination and Guanidinylation Routes
Alternative synthetic strategies for producing substituted nitroguanidines involve utilizing nitroguanidine itself as a starting material.
Reactions Involving Nitroguanidine as a Starting Material
N-substituted-N'-nitroguanidines can be synthesized by the reaction of primary amines with N-alkyl-N-nitroso-N'-nitroguanidines. acs.org This method has been successfully applied to prepare a variety of N-alkyl, N-aralkyl, and N-aryl substituted nitroguanidines. acs.org For example, the reaction of benzylamine (B48309) with N-methyl-N-nitroso-N'-nitroguanidine proceeds readily, even requiring cooling to control the reaction rate, to produce N-benzyl-N'-nitroguanidine in high yield (94.8%). acs.org The reaction medium influences the reaction rate; for instance, the reaction with aniline (B41778) is significantly faster in 50% aqueous ethanol (B145695) compared to an ether-water mixture. acs.org
Another approach involves the direct reaction of nitroguanidine with an alkylamine. A patented method describes the preparation of N-alkyl-N'-nitroguanidines by adding an alkylamine solution to a suspension of nitroguanidine at temperatures above 60°C while removing the ammonia (B1221849) that is formed. google.com This method is suitable for a range of alkylamines, including benzylamine. google.com
The following table presents the yields of various N-substituted-N'-nitroguanidines prepared from the reaction of primary amines with N-methyl-N-nitroso-N'-nitroguanidine.
| N-Substituent | Yield (%) | Melting Point (°C) |
| Allyl | 64.4 | 107-108 |
| Cyclohexyl | 46.4 | 197-198 |
| Benzyl | 94.8 | 182.5-183.5 |
| β-Phenylethyl | 93.0 | 162-163 |
| Aniline | - | 196-197 |
Data sourced from the Journal of the American Chemical Society. acs.org
Guanidinylation via Activated Nitroguanidine Reagents (e.g., 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine)
A highly effective and widely applicable method for synthesizing N-substituted nitroguanidines involves the use of activated nitroguanidine reagents. organic-chemistry.org Among these, 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) has emerged as a superior reagent for the guanidinylation of primary and secondary amines, including benzylic amines, to furnish the corresponding N-nitro-N'-(substituted)guanidines. organic-chemistry.org This method is noted for its high efficiency, mild reaction conditions, and broad applicability, making it suitable for generating libraries of guanidine compounds. organic-chemistry.org
The synthesis is typically carried out by stirring the amine with an equimolar amount of DMNPC in a solvent such as methanol (B129727) at room temperature. organic-chemistry.org The reaction proceeds smoothly, often over 7 to 12 hours, to yield the desired nitroguanidine product in high yields, generally ranging from 70% to 100%. organic-chemistry.org The use of DMNPC avoids the need for harsh conditions or an inert atmosphere. organic-chemistry.org An optimized synthesis for DMNPC itself involves the reaction of N-amino-N'-nitroguanidine with pentane-2,4-dione, which can achieve yields of around 80%. organic-chemistry.org
The general procedure for this guanidinylation is as follows: To a solution of the amine (e.g., benzylamine) in methanol, an equimolar amount of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine is added. organic-chemistry.org The resulting mixture is stirred at room temperature for several hours until the reaction is complete. organic-chemistry.org The product can then be isolated through filtration and washing. organic-chemistry.org
Table 1: Guanidinylation of Various Amines Using DMNPC
| Amine | Product | Yield (%) | Reference |
|---|---|---|---|
| Benzylamine | N-nitro-N'-(phenylmethyl)guanidine | 98 | organic-chemistry.org |
| n-Butylamine | N-butyl-N'-nitroguanidine | 96 | organic-chemistry.org |
| Aniline | N-nitro-N'-phenylguanidine | 72 | organic-chemistry.org |
| Cyclohexylamine | N-cyclohexyl-N'-nitroguanidine | 99 | organic-chemistry.org |
Condensation Reactions with Benzylamines
The direct condensation of nitroguanidine with amines represents another key synthetic route. While extensive data on benzylamine specifically is detailed through activated reagents, the principle is well-established with analogous amines like methylamine (B109427). For instance, N-methyl-N'-nitroguanidine can be successfully synthesized by reacting nitroguanidine with an aqueous solution of methylamine at temperatures between 0°C and 40°C. google.com This reaction is notable for its high yield and selectivity, as dialkylation is not observed. google.com The process is straightforward and avoids the use of complex auxiliaries or the formation of problematic byproducts like methyl mercaptan, which can occur in other synthetic pathways. google.com
Applying this principle to benzylamine, the reaction involves the nucleophilic attack of the benzylamine on the carbon center of nitroguanidine, leading to the displacement of an amino group. nih.gov This condensation can be catalyzed by either acid or base. nih.gov Benzylamine is explicitly listed as a suitable primary amine for preparing nitroguanidine derivatives through various processes, underscoring its viability as a reactant in such condensation reactions. epo.org
Alternative Synthetic Pathways for Benzylnitroguanidine Structures
Beyond direct guanidinylation and condensation, other synthetic avenues are considered, though some are less established for this specific target molecule.
Oxidative Methods for Related Phenyldiazomethane (B1605601) Precursors
The synthesis of guanidine structures through the oxidation of precursors is an area of chemical research. nih.gov However, a direct, well-documented synthetic pathway for producing N-nitro-N'-(phenylmethyl)guanidine that originates from the oxidation of phenyldiazomethane precursors is not prominently featured in the reviewed scientific literature. While redox-active guanidines have been employed as catalysts for the oxidation of other organic molecules, this does not represent a method for the synthesis of the guanidine core itself from a diazomethane (B1218177) starting material. nih.gov Therefore, this remains a theoretical or less-explored pathway for the target compound.
Limitations of Specific Nitration Methods for Benzylnitroguanidines
The synthesis of nitroguanidines can be achieved by the nitration of a corresponding guanidine salt. A common industrial method, for example, involves the nitration of guanidine nitrate using concentrated sulfuric acid. orgsyn.orgat.ua This approach has also been successfully applied to substituted guanidine salts to prepare N-alkyl-N'-nitroguanidines. at.uagoogle.com For example, N-methyl-N'-nitroguanidine is prepared by reacting N-methyl-N'-guanidinium nitrate with concentrated sulfuric acid. google.com
However, this method has significant limitations. The conditions required are harsh; the nitration of guanidine sulfate, for instance, necessitates vigorous treatment and results in poor yields. orgsyn.org Furthermore, the nitroguanidine functional group itself is susceptible to decomposition under strongly acidic conditions. dtic.mil Research has shown that nitroguanidine decomposes instantly in concentrated sulfuric acid, which presents a major challenge for reactions requiring a large excess of acid. dtic.mil This inherent instability limits the practicality of direct nitration on more complex benzylguanidine structures where the benzyl group or the guanidine backbone could be sensitive to the harsh nitrating environment, potentially leading to side reactions or complete degradation of the desired product.
Purification and Isolation Techniques for N-nitro-N'-(phenylmethyl)guanidine
The purification and isolation of N-nitro-N'-(phenylmethyl)guanidine and related compounds employ a range of standard and specialized laboratory techniques to achieve high purity.
Filtration and Washing: For products that precipitate out of the reaction mixture, simple filtration is the first step. organic-chemistry.org The isolated solid is typically washed with a suitable solvent, such as dichloromethane (B109758) or petroleum ether, to remove residual starting materials and soluble impurities. organic-chemistry.orggoogle.com
Recrystallization: A common method for purifying solid organic compounds is recrystallization. For the parent compound, nitroguanidine, recrystallization from boiling water is effective. orgsyn.org The choice of solvent is critical and depends on the solubility profile of the specific benzylnitroguanidine derivative.
Chromatography: When simple filtration is insufficient, chromatographic techniques are employed.
Column Chromatography: Normal-phase column chromatography using silica (B1680970) gel is a standard procedure for separating the product from non-polar impurities. organic-chemistry.org
Ion Exchange Chromatography: A specialized method involves the use of a weak acid ion exchange resin, such as Amberlite CG II, to purify guanidine compounds, which can then be isolated as their hydrochloride salts. organic-chemistry.org
High-Pressure Liquid Chromatography (HPLC): For analytical quantification and small-scale preparative isolation, HPLC is a powerful tool that can separate the target compound from a complex mixture of other explosives or degradation products. dtic.mil
Precipitation and Drying: The product can often be precipitated from solution by lowering the temperature. google.com After filtration, the isolated solid is dried under vacuum at a controlled temperature (e.g., 45°C) to remove all traces of solvent. google.com
Mechanistic Investigations into N Nitration of Guanidine Systems
Electrophilic Nitration Mechanisms in Guanidine (B92328) Chemistry
The nitration of guanidine systems is generally accepted to proceed through an electrophilic substitution mechanism. This process involves the attack of an electron-rich center within the guanidine moiety by a potent electrophile. The reaction is typically carried out in a strong acidic medium, which is essential for the generation of the active nitrating species.
The key electrophile in the nitration of guanidine, as in the nitration of many other organic compounds, is the nitronium ion (NO₂⁺). uri.edumasterorganicchemistry.com This highly reactive species is generated in situ from nitric acid through its reaction with a stronger acid, most commonly sulfuric acid. chemvista.orgchemguide.co.ukyoutube.com The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the linear nitronium ion. chemvista.orgchemguide.co.uk
The reaction for the formation of the nitronium ion can be represented as: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ chemguide.co.uk
The presence and role of the nitronium ion as the active nitrating agent are supported by several lines of evidence. Solutions of nitric acid in pure sulfuric acid exhibit a significant freezing point depression, which has been interpreted as being due to the formation of four ions, including the nitronium ion. chemvista.org Furthermore, stable nitronium salts, such as nitronium perchlorate (B79767) (NO₂⁺ClO₄⁻) and nitronium fluoroborate (NO₂⁺BF₄⁻), have been prepared and are effective nitrating agents, even at low temperatures. chemvista.org The use of these reagents underscores the centrality of the nitronium ion in electrophilic nitration reactions. researchgate.net In the context of guanidine nitration, the reaction is reversible and the extent of conversion to nitroguanidine (B56551) is highly dependent on the concentration of sulfuric acid, which influences the concentration of the nitronium ion. rsc.org
The guanidinyl group contains two types of nitrogen atoms: two primary amino (-NH₂) nitrogens and one imino (=NH) nitrogen. A key question in the mechanism of guanidine nitration is the identification of the initial site of electrophilic attack by the nitronium ion. Studies have indicated that the nitration of guanidine occurs at the imino nitrogen rather than at one of the primary amino nitrogens. cdnsciencepub.com
This hypothesis was tested through studies on symmetrically substituted guanidines. For instance, in the case of sym-tetraethylguanidine, where the primary amino hydrogens are replaced by ethyl groups, only the imino nitrogen is available for substitution. cdnsciencepub.com The successful nitration of this compound to form sym-tetraethylnitroguanidine provides strong evidence that the imino nitrogen is the susceptible site for nitration. cdnsciencepub.com The resulting nitrimino structure has been confirmed by spectroscopic methods. cdnsciencepub.com
The initial attack of the nitronium ion on the imino nitrogen leads to the formation of a protonated intermediate. Subsequent loss of a proton from this intermediate yields the N-nitroguanidine product. cdnsciencepub.com
Influence of Substituents on Nitration Regioselectivity and Reaction Pathways
The presence of substituents on the guanidine core can significantly influence the rate and regioselectivity of the nitration reaction. The electronic properties of the substituent play a crucial role in modulating the nucleophilicity of the different nitrogen atoms within the guanidine moiety.
In the case of N'-(phenylmethyl)guanidine, the phenylmethyl (benzyl) group is an electron-donating group. Alkyl groups, in general, are known to be activating groups in electrophilic aromatic substitution by stabilizing the intermediate carbocation. libretexts.org By analogy, the benzyl (B1604629) group attached to a guanidine nitrogen is expected to increase the electron density on the guanidinyl system, thereby activating it towards electrophilic attack.
The nitration of substituted guanidines, such as N-alkylguanidines, has been reported to yield the corresponding N-alkyl-N'-nitroguanidines. at.ua However, the presence of strongly electron-withdrawing groups, such as a cyano group, can decrease the basicity and nucleophilicity of the guanidine, making nitration more difficult. researchgate.net
The regioselectivity, which is the preference for nitration at a specific nitrogen atom, is also influenced by substituents. For N-nitro-N'-(phenylmethyl)guanidine, the substitution pattern indicates that one of the amino nitrogens is nitrated while the benzyl group resides on the other amino nitrogen. The initial site of attack is still considered to be the imino nitrogen, followed by tautomerization. The precise influence of the phenylmethyl group on the reaction pathway and the stability of intermediates requires specific mechanistic studies for this particular compound.
Kinetic and Thermodynamic Aspects of Guanidine Nitration Reactions
The nitration of guanidine is a reversible process, and the position of the equilibrium is sensitive to the reaction conditions, particularly the acidity of the medium. rsc.orgrsc.org Kinetic studies are essential for understanding the factors that control the rate of this reaction.
Quantum chemistry calculations have been employed to investigate the thermodynamics and kinetics of reactions involving guanidine and its derivatives. jes.or.jpjes.or.jp For instance, the decomposition pathways of guanidinium (B1211019) nitrate (B79036) have been studied, providing insights into the stability of related compounds. jes.or.jp These computational studies can determine thermodynamic parameters such as the change in Gibbs free energy (ΔG) for various reaction steps.
| Reaction | Description | ΔG₂₉₈ (kJ mol⁻¹) |
|---|---|---|
| R5: CN₃H₅ → NH₂CN + NH₃ | Unimolecular decomposition of guanidine | 108.9 |
| R15: CN₃H₆⁺ + CN₃H₅ → Dimer Cation | Cation-neutral bimolecular reaction initiation | 106.0 |
Kinetic studies on the nitrosation of guanidines, a related reaction, have shown that the rate is first order with respect to both the guanidine and the acid concentration. researchgate.net These studies also revealed general acid-base catalysis, indicating that a slow proton transfer is the rate-determining step. researchgate.net While nitrosation and nitration are different reactions, the mechanistic insights from nitrosation studies can sometimes provide a useful framework for understanding the more complex nitration process.
Chemical Transformations and Reactivity of N Nitro N Phenylmethyl Guanidine and Its Derivatives
Reduction Reactions of the Nitro Group
The nitro group of N-nitro-N'-(phenylmethyl)guanidine is susceptible to reduction, a common transformation for nitro compounds. This process can lead to various products depending on the reducing agent and reaction conditions.
The reduction of the nitroguanidine (B56551) functionality typically proceeds in a stepwise manner. The initial reduction product is the corresponding nitrosoguanidine, which can be further reduced to an aminoguanidine (B1677879). For N-nitro-N'-(phenylmethyl)guanidine, this pathway would yield N-nitroso-N'-(phenylmethyl)guanidine and subsequently N-amino-N'-(phenylmethyl)guanidine. The formation of these intermediates is analogous to the reduction of other nitroguanidines. For instance, the reduction of nitroguanidine itself can yield aminoguanidine, which is a versatile precursor in the synthesis of various heterocyclic compounds. nii.ac.jpnih.gov
In some cases, under specific conditions with reducing agents like zinc, nitroguanidines can be reduced to 1,2-disubstituted hydrazines, which can then be oxidized to form colored azo-guanyl compounds. nii.ac.jp
Catalytic hydrogenation is a widely employed method for the reduction of nitro groups. For aromatic nitro compounds, catalysts such as platinum on carbon (Pt/C), palladium on carbon (Pd/C), and Raney nickel are effective. google.com The hydrogenation of N-nitro-N'-(phenylmethyl)guanidine would be expected to proceed smoothly under these conditions to yield the corresponding aminoguanidine derivative. The general conditions for such hydrogenations often involve hydrogen gas at moderate pressures and temperatures in a suitable solvent like methanol (B129727) or ethanol (B145695). google.com A study on the catalytic hydrogenation of N-benzyl nicotinamide, a compound also containing a benzyl (B1604629) group, demonstrated the effectiveness of a Pt/SiO2 catalyst under mild conditions (20 °C, 1 atm H2). rsc.org
Other reductive methodologies applicable to nitro compounds include the use of metals in acidic media (e.g., iron in acetic acid) and metal hydrides, although the latter can sometimes lead to the formation of azo compounds from aromatic nitro compounds. google.com
Table 1: General Reductive Methodologies for Nitro Groups
| Reductive Method | Typical Reagents | Expected Product from N-nitro-N'-(phenylmethyl)guanidine |
| Catalytic Hydrogenation | H₂, Pt/C or Pd/C | N-amino-N'-(phenylmethyl)guanidine |
| Metal in Acid | Fe, HCl or CH₃COOH | N-amino-N'-(phenylmethyl)guanidine |
The reduction of nitroaromatic compounds by iron-based reactive minerals is a subject of environmental and geochemical research. These minerals, such as pyrite (B73398) (FeS₂) and magnetite (Fe₃O₄), can act as reducing agents for nitro compounds in soil and groundwater. While specific studies on N-nitro-N'-(phenylmethyl)guanidine are not available, the general mechanism involves the transfer of electrons from the iron mineral to the nitro group, leading to its reduction. The reactivity would depend on factors such as the mineral type, pH, and the presence of other species in the system.
Nucleophilic Substitution Reactions
The guanidine (B92328) and nitroguanidine moieties are generally not susceptible to direct nucleophilic substitution at the carbon atom of the guanidinium (B1211019) group. However, reactions with nucleophiles can occur at other positions. For instance, the hydrogen atoms on the guanidine nitrogens can be substituted under certain conditions.
In the case of N-nitro-N'-(phenylmethyl)guanidine, nucleophilic attack is more likely to occur at the benzylic carbon of the phenylmethyl group, especially if a good leaving group were present. However, the amino group of the guanidine is not a typical leaving group. Concerted nucleophilic aromatic substitution (SNAr) reactions have been studied for various aromatic compounds, but these typically require strong electron-withdrawing groups on the aromatic ring and a good leaving group. nih.gov
Electrophilic Aromatic Substitution on the Phenylmethyl Moiety
The phenyl ring of the phenylmethyl group is susceptible to electrophilic aromatic substitution reactions. The guanidine moiety, being connected to the ring via a methylene (B1212753) group (-CH₂-), will influence the reactivity and regioselectivity of these substitutions. The -CH₂-guanidine group is generally considered to be an activating group and an ortho-, para-director. This is because the methylene group can stabilize the positive charge in the arenium ion intermediate through hyperconjugation and inductive effects. libretexts.orgyoutube.com
Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur primarily at the ortho and para positions of the phenyl ring. youtube.commasterorganicchemistry.comchemtube3d.commsu.edu
Table 2: Expected Products of Electrophilic Aromatic Substitution on N-nitro-N'-(phenylmethyl)guanidine
| Reaction | Reagents | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | N-nitro-N'-(2-nitrophenylmethyl)guanidine and N-nitro-N'-(4-nitrophenylmethyl)guanidine |
| Bromination | Br₂, FeBr₃ | N-nitro-N'-(2-bromophenylmethyl)guanidine and N-nitro-N'-(4-bromophenylmethyl)guanidine |
| Sulfonation | SO₃, H₂SO₄ | 2-((N'-nitroguanidino)methyl)benzenesulfonic acid and 4-((N'-nitroguanidino)methyl)benzenesulfonic acid |
Cyclization Reactions and Heterocycle Synthesis
Guanidine derivatives are valuable precursors for the synthesis of various heterocyclic compounds. While specific cyclization reactions for N-nitro-N'-(phenylmethyl)guanidine are not documented in the available literature, analogous reactions of related compounds suggest potential pathways. For example, 1-amino-2-nitroguanidine can undergo cyclization reactions to form triazole and tetrazole derivatives. nih.gov
The presence of the benzyl group could potentially participate in or influence cyclization reactions. For instance, intramolecular reactions between the guanidine moiety and a substituent on the phenyl ring (introduced via electrophilic substitution) could lead to the formation of fused heterocyclic systems. However, without specific experimental data, these remain hypothetical pathways.
Formation of Tetrahydro-1,3,5-oxadiazine Derivatives
The reaction of N-substituted-N'-nitroguanidines can lead to the formation of tetrahydro-1,3,5-oxadiazine rings. For instance, the related compound N-methyl-N′-nitroguanidine reacts with formaldehyde (B43269) in a Mannich-type reaction to yield 3-methyl-4-nitroimino-tetrahydro-1,3,5-oxadiazine. researchgate.net This reaction is catalyzed by both organic and inorganic bases. researchgate.net The choice of catalyst, along with reaction temperature and duration, significantly influences the outcome of the synthesis. researchgate.net Studies on N-methyl-N'-nitroguanidine have shown that organic bases can be more effective catalysts than inorganic ones for this transformation. researchgate.net
Table 1: Catalysts Studied in the Synthesis of 3-methyl-4-nitroimino-tetrahydro-1,3,5-oxadiazine
| Catalyst Type | Examples Studied |
| Inorganic Bases | Potassium carbonate (K2CO3), Sodium hydrogen carbonate (NaHCO3), Sodium hydroxide (B78521) (NaOH) |
| Organic Bases | Methylamine (B109427), Ethamine, Isopropylamine, n-Butylamine |
Data sourced from a study on the Mannich-type reaction of N-methyl-N′-nitroguanidine. researchgate.net
Synthesis of Hexahydro-1,3,5-triazine Systems
The synthesis of hexahydro-1,3,5-triazine rings typically involves the condensation of a primary amine with formaldehyde. wikipedia.org N,N',N''-trisubstituted hexahydro-1,3,5-triazines are formed through this pathway, where 1-alkanolamines are intermediates. wikipedia.org In the context of N-nitroguanidine derivatives, reactions with formaldehyde can also yield 2-nitriminohexahydro-1,3,5-triazine structures. researchgate.net For example, in reactions involving N-methyl-N'-nitroguanidine, a triazine derivative can be formed alongside the primary oxadiazine product. researchgate.net
These heterocyclic systems are of significant interest; for example, hexahydro-1,3,5-trinitro-1,3,5-triazine (also known as RDX) is a well-known high explosive. chemicalbook.comnih.gov The stability and reactivity of these triazine rings are central to their application. The parent hexahydro-1,3,5-triazine is an intermediate in the condensation of formaldehyde and ammonia (B1221849), which ultimately produces hexamethylene tetraamine. wikipedia.org The N-substituted derivatives, however, are generally more stable. wikipedia.org
Acid-Base Behavior and Salt Formation in Derivatives
The guanidine group is strongly basic and readily forms salts with acids. Its derivatives, including N-nitro-N'-(phenylmethyl)guanidine, retain this characteristic. The formation of guanidinium salts is a key aspect of their chemistry. mdpi.com For instance, guanidinium nitrate (B79036) is a salt formed from guanidine and nitric acid. mdpi.com
A method has been developed to estimate the standard molar enthalpy of formation (ΔfH°(s)) for energetic salts, which is applicable to guanidine derivatives. mdpi.com This approach considers the enthalpy of formation of the neutral base (like a guanidine derivative) and the corresponding acid. mdpi.com The process of salt formation is exothermic. mdpi.com The acidic nature of the N-nitroguanidino group is also relevant; reactions involving this moiety can be carried out in alkaline solutions, such as with potassium hydroxide, indicating the ability of the nitroguanidine to be deprotonated under basic conditions. google.com
Derivatization of the Nitro Group and Guanidine Backbone
The N-nitro-N'-(phenylmethyl)guanidine structure offers multiple sites for further chemical modification, specifically at the nitro group and the guanidine backbone itself.
Derivatization of the Nitro Group: The nitro group (—NO₂) on the guanidine can be chemically transformed. A common reaction for nitro groups in related cyclic nitramines, such as RDX, is reduction. nih.gov In the biodegradation of RDX, a minor pathway involves the reduction of the nitro groups to the corresponding nitroso (—NO) groups, forming compounds like hexahydro-1-nitroso-3,5-dinitro-1,3,5-triazine (MNX). nih.gov This suggests that similar reductions could be a viable synthetic route for creating nitroso-guanidine derivatives from their nitro counterparts.
Derivatization of the Guanidine Backbone: The guanidine structure itself can be incorporated into larger molecular frameworks to impart specific properties. A notable application is the synthesis of oligonucleotides with modified backbones. nih.govnih.gov Stereopure phosphoryl guanidine (PN) linkages have been incorporated into oligonucleotide backbones to enhance their therapeutic properties, particularly for use in the central nervous system. nih.gov These modifications, which create a chiral center, can increase the potency and durability of antisense oligonucleotides. nih.govnih.gov This demonstrates how the guanidine unit can be derivatized to serve as a key functional component in complex biomolecules. nih.gov
Computational and Theoretical Chemistry Studies
Spectroscopic Property Prediction and Simulation
Computational Simulation of NMR Spectra
There is no available research data detailing the computational simulation of the ¹H and ¹³C NMR spectra for Guanidine (B92328), N-nitro-N'-(phenylmethyl)-. Such a study would typically involve the use of quantum mechanical methods, like Density Functional Theory (DFT) with various functionals and basis sets, to predict the chemical shifts of the hydrogen and carbon atoms in the molecule. The results would then be compared with experimental data to confirm the molecular structure and electronic environment. Without published research, no data table of calculated versus experimental chemical shifts can be provided.
Vibrational Frequencies and Mode Assignments
Similarly, a detailed theoretical analysis of the vibrational frequencies and mode assignments for Guanidine, N-nitro-N'-(phenylmethyl)- is not present in the available literature. A computational study in this area would calculate the infrared (IR) and Raman active vibrational modes, providing insights into the molecule's structural dynamics. These calculations would allow for the assignment of specific vibrational frequencies to the stretching, bending, and torsional motions of the molecule's constituent bonds and functional groups, such as the N-H, C=N, NO₂, and phenyl group vibrations. The lack of such studies precludes the creation of a data table of theoretical and experimental vibrational frequencies.
Solvent Effects in Theoretical Calculations
The influence of different solvents on the theoretical properties of Guanidine, N-nitro-N'-(phenylmethyl)- has not been a subject of published computational research. Investigating solvent effects, typically through methods like the Polarizable Continuum Model (PCM), is crucial for understanding how the molecular geometry, electronic structure, and spectral properties might change in various chemical environments. As no such studies have been reported, a discussion and data table on how solvents of varying polarity affect the compound's calculated properties cannot be generated.
Advanced Applications in Organic Synthesis and Material Science
N-nitro-N'-(phenylmethyl)guanidine as a Synthetic Intermediate
The structure of N-nitro-N'-(phenylmethyl)guanidine makes it a valuable intermediate in the synthesis of more complex molecules. The guanidine (B92328) group can be modified, and the benzyl (B1604629) substituent offers a site for further functionalization. While specific industrial-scale applications of this exact compound as an intermediate are not widely documented in public literature, the utility of similar nitroguanidine (B56551) derivatives is well-established. For instance, the related compound N-methyl-N'-nitroguanidine serves as a key intermediate in the production of certain insecticides. google.com
The chemical reactivity of N-nitro-N'-(phenylmethyl)guanidine allows it to be a building block for various heterocyclic compounds and other derivatives. The synthesis of meta- and para-substituted benzyl guanidine compounds often starts from corresponding aminomethylphenols, which undergo guanylation and subsequent modification. nih.gov This highlights the general strategy where the guanidine moiety is a core functional group upon which molecular complexity is built. The presence of the benzyl group in N-nitro-N'-(phenylmethyl)guanidine provides a lipophilic character and specific steric and electronic properties that can be exploited in targeted organic synthesis.
Utility in Selective Nitration Reactions
Nitroguanidine and its derivatives can function as nitrating agents under specific conditions. Research has demonstrated that nitroguanidine (NQ), in the presence of a strong acid like concentrated sulfuric acid, is an effective agent for the nitration of aromatic compounds. uri.edu This process generates the nitronium ion (NO₂⁺), which is the active electrophile in the reaction. uri.edu
While studies may not exclusively feature the N-nitro-N'-(phenylmethyl) derivative, the fundamental reactive component is the nitroguanidine moiety. The reaction proceeds efficiently for both activated and deactivated aromatic substrates, yielding nitrated products in high yields. uri.edu The utility of N-nitro-N'-(phenylmethyl)guanidine in such reactions would be influenced by the benzyl group, potentially affecting solubility in organic solvents and the reaction kinetics. The regioselectivity of these nitrations is often similar to that of traditional mixed-acid nitrations, suggesting the action of a free nitronium ion. uri.edu
Table 1: Aromatic Nitration using Nitroguanidine in Sulfuric Acid This table is based on data for the parent compound, nitroguanidine, and is illustrative of the potential reactions for its derivatives.
| Aromatic Substrate | Reaction Time | Yield (%) |
|---|---|---|
| Toluene | Overnight | 99 |
| Anisole | Overnight | 99 |
| Aniline (B41778) | Overnight | 99 |
| Nitrobenzene (B124822) | Overnight | 99 |
Precursor in the Synthesis of Nitrogen-Rich Compounds and Energetic Materials
The field of energetic materials heavily utilizes nitrogen-rich compounds due to their high heats of formation and the generation of large volumes of gas upon decomposition. Nitroguanidine itself is a well-known high explosive, valued for its power and extreme insensitivity. wikipedia.org It has been a key ingredient in triple-base gun propellants since the 1930s, where it helps to reduce muzzle flash and barrel erosion while maintaining high performance. wikipedia.org
N-nitro-N'-(phenylmethyl)guanidine belongs to a class of compounds that are explored as precursors to new energetic materials. The nitroguanidine core is a fundamental building block for high-energy compounds. researchgate.net Scientists synthesize various derivatives to fine-tune properties like thermal stability, sensitivity, and explosive performance. For example, derivatives like 3-amino-1-nitroguanidine (ANQ) are used to create more complex energetic molecules such as 1-nitroguanidyl tetrazole and 3,5-Dinitramino-1-(1H-tetrazol-5-yl)-1H-1,2,4-triazole. ijcce.ac.irresearchgate.net The synthesis of these materials often involves using a substituted nitroguanidine as a starting point for cyclization or coupling reactions to form nitrogen-rich heterocyclic structures like triazoles and tetrazoles. researchgate.netijcce.ac.iruni-muenchen.de The phenylmethyl group in N-nitro-N'-(phenylmethyl)guanidine would influence the density, stability, and energy content of any resulting energetic material.
Table 2: Properties of Nitroguanidine (Parent Compound)
| Property | Value |
|---|---|
| Chemical Formula | CH₄N₄O₂ |
| Molar Mass | 104.07 g/mol |
| Appearance | Colorless crystalline solid |
| Density | 1.77 g/cm³ |
| Melting Point | 257 °C (decomposes at 254 °C) |
| Shock Sensitivity | > 50 J |
| Friction Sensitivity | > 350 N |
Development of Functionalized Guanidine Derivatives for Material Science Applications
The guanidinium (B1211019) group is a versatile functional moiety in material science due to its strong basicity, ability to form stable hydrogen bonds, and act as a ligand for metal ions. Functionalized guanidine derivatives are being developed for a variety of applications, including catalysts and novel polymers.
N-nitro-N'-(phenylmethyl)guanidine serves as a potential scaffold for such materials. By modifying or reacting with the nitroguanidine core or the phenyl ring, a diverse range of functionalized derivatives can be created. For instance, guanidine-functionalized magnetic nanoparticles have been synthesized to act as efficient and recyclable catalysts in organic reactions. nih.gov While these specific catalysts were not derived from N-nitro-N'-(phenylmethyl)guanidine, the principle demonstrates the utility of the guanidine group in creating advanced materials. The presence of the benzyl group provides a handle for creating specific architectures, such as polymers or surface-modified materials, where the properties of the guanidinium cation can be harnessed for applications in anion recognition, catalysis, or the development of materials with specific electronic or binding properties.
Biological and Agricultural Research Avenues of N Nitro N Phenylmethyl Guanidine Derivatives
Exploration of Enzyme Inhibition Mechanisms by Guanidine (B92328) Scaffolds
The guanidine moiety is a highly basic group capable of forming strong hydrogen bonds and can be protonated at physiological pH, making it a versatile scaffold for interacting with biological targets such as enzymes. nih.gov The exploration of guanidine derivatives has led to the discovery of potent enzyme inhibitors. For instance, certain guanidine-containing compounds have been identified as antagonists for muscarinic receptors M2R and M4R. nih.gov The mechanism of action involves a hydrogen-bond network between the guanidine group of the ligand and key amino acids in the receptor, such as N4046.52 and A1945.46. nih.gov
Furthermore, the guanidine structure is a component of compounds that may inhibit fungal enzymes like sterol-C24-transmethyltransferase, which is crucial for the integrity of fungal cell membranes. nih.gov Research into the inhibition of N-nitroso compounds' mutagenicity has also implicated alkylnitroguanidines, suggesting mechanisms that include the chemical and enzymatic deactivation of mutagens and the inhibition of their metabolic activation. chemotherapy.or.jp The inhibitory potential of these scaffolds is often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%. nih.gov
Antimicrobial Activity: Bacterial and Fungal Studies of Guanidine Derivatives
Guanidine derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as a promising class of compounds in the search for new antibiotics and antifungals. nih.govwikipedia.org
Bacterial Studies: A series of benzyl (B1604629) and phenyl guanidine derivatives have been synthesized and evaluated for their in vitro antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. nih.gov Several of these compounds have shown potent inhibitory activity, with Minimum Inhibitory Concentration (MIC) values in the low µg/mL range. nih.govnih.gov For example, the 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative of guanidine exhibited significant potency with MICs of 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli. nih.gov The dichlorobenzyl derivatives also proved to be highly potent against S. aureus. nih.gov Polyhexamethylene guanidine (PHMG) has also shown effective in vitro antibacterial activity against plant pathogenic bacteria like Xanthomonas citri pv. citri, with EC50 values around 0.5 μg·mL-1. researchgate.net
Fungal Studies: In the realm of antifungal research, guanidine derivatives have shown efficacy against a range of human and plant fungal pathogens. nih.gov Studies have demonstrated that guanidine compounds can inhibit the growth of various Candida species, Aspergillus species, Cryptococcus neoformans, and Paracoccidioides brasiliensis. nih.gov For instance, a newly synthesized spermidine (B129725) tri-substituted with guanidine moieties showed promising activity against Cryptococcus neoformans and Paracoccidioides species. nih.gov The position of the guanidine group on a phenyl ring has been found to be important for antifungal activity, with some derivatives showing potent activity against certain Candida species.
Interactive Data Table: Antimicrobial Activity of Select Guanidine Derivatives This table summarizes the antimicrobial activity of various guanidine derivatives against different pathogens.
| Compound/Derivative | Pathogen | Activity Measurement | Result | Reference |
| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine | S. aureus | MIC | 0.5 µg/mL | nih.gov |
| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine | E. coli | MIC | 1 µg/mL | nih.gov |
| Dichlorobenzyl guanidine derivative (9v) | S. aureus | MIC | 0.5 µg/mL | nih.gov |
| Phenyl guanidine derivative (45a) | S. aureus | MIC | 8 µg/mL | nih.gov |
| Polyhexamethylene guanidine (PHMG) | Xanthomonas citri pv. citri | EC50 | ~0.5 µg·mL-1 | researchgate.net |
| Spermidine tri-substituted guanidine (LQOF-G2-S) | Cryptococcus neoformans | - | Promising Activity | nih.gov |
| 1‐[(E)‐[4‐(3′,4′‐dichlorobenxyloxy)phenyl methylidene]amino]‐guanidine | C. albicans | Fungicidal Activity | 8 μg mL⁻¹ | nih.gov |
Antiviral Properties Investigations of Related Compounds
The guanidine scaffold is also a recurring motif in the development of antiviral agents. While research specifically on N-nitro-N'-(phenylmethyl)guanidine is limited in this context, studies on related guanidine derivatives have shown inhibitory effects against a range of viruses. nih.gov For example, guanidine and some of its derivatives have been found to inhibit the replication of poliovirus, as well as some ECHO and coxsackie viruses. The antiviral mechanism is thought to be related to the inhibition of viral RNA synthesis.
More complex guanidine-containing structures, such as batzelladine K analogues, have been synthesized and evaluated for anti-HIV activity. nih.gov Additionally, other guanidine derivatives like isonicotinylguanidine and nicotinylguanidine have been studied for their antiviral effects. nih.gov It is important to note that the antiviral spectrum can be quite specific, as some derivatives effective against enteroviruses were found to be ineffective against adeno, vaccinia, and Japanese B Encephalitis viruses. This highlights the necessity for targeted screening and structure-activity relationship studies to develop potent and selective antiviral agents based on the guanidine framework.
Agrochemical Applications
The nitroguanidine (B56551) moiety is a cornerstone of a significant class of agrochemicals, particularly insecticides.
Substituted nitroguanidines, including phenyl and benzyl derivatives, have been identified for their plant growth regulating activities, which can lead to increased crop yields. Patents describe the use of these compounds to enhance the yield of a variety of crops such as underground stem crops, root crops, graminaceous crops, tomatoes, and cotton. These compounds can be applied to the foliage of crops or to the soil containing seeds or other propagating organs to achieve this effect.
Nitroguanidine derivatives are famously used as insecticides, with a mode of action comparable to nicotine. This class of insecticides, known as neonicotinoids, includes highly successful products like Imidacloprid, Clothianidin, and Thiamethoxam. These compounds act as agonists on the postsynaptic insect nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to the disruption of nerve impulses and subsequent paralysis and death of the insect. The nitroguanidine type of neonicotinoids, which contain an N-nitro group, are generally more polar and reactive. These insecticides are systemic, meaning they are absorbed by the plant and distributed throughout its tissues, providing protection against a wide range of sucking and biting insects.
Interactive Data Table: Prominent Nitroguanidine-Based Insecticides This table provides details on some of the key insecticides built on the nitroguanidine structure.
| Compound Name | Chemical Subclass | Key Features | Reference |
| Imidacloprid | Nitroguanidine Neonicotinoid | One of the most widely used insecticides globally; systemic action. | |
| Clothianidin | Nitroguanidine Neonicotinoid | High toxicity to honey bees; N-nitro group contributes to polarity. | |
| Thiamethoxam | Nitroguanidine Neonicotinoid | Belongs to the more polar and reactive nitroguanidine type. | |
| Dinotefuran | Nitroguanidine Neonicotinoid | Features a characteristic tetrahydro-3-furylmethyl moiety. |
Structure-activity relationship (SAR) studies are crucial for the design and optimization of novel insecticides based on the nitroguanidine scaffold. For instance, in the development of Dinotefuran, SAR studies revealed that a mono-methyl group as an N-substituent on the nitroguanidine part resulted in the best activity against certain hemiptera. These studies also showed that acyclic nitroimino and nitromethylene compounds had comparable or superior activity to cyclic compounds against specific pests.
Further research into neonicotinoid derivatives has shown that modifications to the nitroguanidine moiety can significantly impact insecticidal potency. The coplanar segment between the guanidine or amidine group and the pharmacophore in neonicotinoids is thought to facilitate the flow of partial negative charge, enhancing binding affinity to the insect target. The development of new insecticides also focuses on creating compounds with high efficacy against pests but lower toxicity to non-target organisms like honey bees. SAR studies help in identifying the structural features responsible for these differential toxicities.
Q & A
Q. Basic Research Focus
- MS/MS Fragmentation : Use high-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) to confirm the molecular ion ([M+H]⁺) and characteristic fragments (e.g., m/z 84.0550 for guanidine backbone cleavage) .
- ¹H/¹³C NMR : Assign peaks for nitro (NO₂) and benzyl (C₆H₅CH₂) groups, noting deshielding effects (~8.5 ppm for aromatic protons) .
Advanced Research Focus
For ambiguous spectral data, employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. Cross-validate with computational NMR predictions (DFT-based tools like Gaussian) to confirm stereoelectronic effects .
What safety protocols are critical when handling nitro-substituted guanidines?
Q. Basic Research Focus
- PPE : Wear nitrile gloves, face shields, and safety glasses compliant with EN 166 or NIOSH standards. Avoid skin contact due to potential carcinogenicity (per IARC/OSHA classifications) .
- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., nitro group introduction) .
Advanced Research Focus
Monitor airborne concentrations via gas chromatography-mass spectrometry (GC-MS) in real-time to detect trace exposure. Implement waste neutralization protocols (e.g., acid hydrolysis for nitro group degradation) .
How can DFT calculations predict the reactivity of N-nitro-N'-(phenylmethyl)guanidine in cycloaddition reactions?
Q. Advanced Research Focus
- Modeling : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO/LUMO). High HOMO energy in the nitro group suggests electrophilic reactivity .
- Transition State Analysis : Simulate Diels-Alder reactions to evaluate activation energies and regioselectivity. Compare with experimental yields to validate computational models .
What enzymatic pathways hydrolyze guanidine derivatives, and how are they studied?
Q. Advanced Research Focus
- Kinetic Assays : Measure hydrolysis rates using UV-Vis spectroscopy (e.g., monitoring nitrophenol release at 405 nm).
- Structural Biology : X-ray crystallography of bacterial guanidine hydrolases (e.g., from Bacillus subtilis) reveals active-site residues critical for substrate binding .
How should researchers address contradictions in spectroscopic or toxicity data for novel guanidine derivatives?
Q. Advanced Research Focus
- Data Triangulation : Cross-reference MS/MS and NMR results with synthetic standards (e.g., commercially available nitro-guanidines) .
- Toxicology Reassessment : Replicate cytotoxicity assays (e.g., Ames test) under standardized OECD guidelines to resolve discrepancies in carcinogenicity reports .
Which databases and search strategies are most effective for compiling literature on nitro-substituted guanidines?
Q. Basic Research Focus
- SciFinder-n : Search by CAS RN (e.g., 35091-64-6 for analogues) or structure (MarvinSketch). Filter by "synthetic methods" or "spectral data" .
- NIST Chemistry WebBook : Validate physical properties (e.g., melting points) against experimental data .
Advanced Research Focus
Use ChemSpider to crowdsource spectral data and compare with in-house results. Leverage "Find Similar Entities" algorithms in metabolomics platforms (e.g., MPP) to identify structurally related compounds in biological matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
